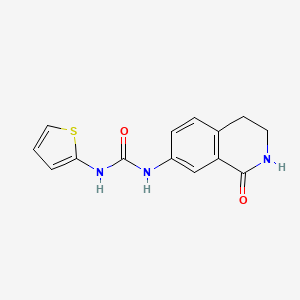

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea

Description

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea is a heterocyclic urea derivative combining a tetrahydroisoquinoline scaffold with a thiophene moiety. The tetrahydroisoquinoline core is a privileged structure in medicinal chemistry, often associated with central nervous system (CNS) activity, while the thiophene group enhances metabolic stability and modulates electronic properties. The urea linker (-NH-C(=O)-NH-) facilitates hydrogen-bonding interactions, making it a critical pharmacophore for target binding . Structural characterization via X-ray crystallography (where applicable) and spectroscopic methods (NMR, IR) confirms the planar geometry of the urea group and puckering of the tetrahydroisoquinoline ring, as described by Cremer and Pople’s ring puckering coordinates .

Properties

IUPAC Name |

1-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c18-13-11-8-10(4-3-9(11)5-6-15-13)16-14(19)17-12-2-1-7-20-12/h1-4,7-8H,5-6H2,(H,15,18)(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYGSXYFOMLPOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea typically involves the following steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Urea Formation: The final step involves the reaction of the tetrahydroisoquinoline derivative with an isocyanate or carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the thiophene or tetrahydroisoquinoline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

Modulation of FPRL-1 Receptor

The primary application of this compound lies in its ability to act as a modulator for the FPRL-1 receptor. This receptor is a G protein-coupled receptor involved in various inflammatory processes. The modulation of FPRL-1 can influence leukocyte trafficking and may be beneficial in treating conditions characterized by excessive inflammation.

Potential Therapeutic Uses

Research indicates that derivatives of this compound can be utilized in treating several conditions:

- Chronic Inflammatory Disorders : By modulating the immune response through FPRL-1, these compounds may help manage chronic conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies

A patent document outlines the synthesis and testing of various derivatives based on this structure, highlighting their efficacy in preclinical models for inflammation-related diseases .

Efficacy in Preclinical Models

Studies have demonstrated that compounds similar to 1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea exhibit significant anti-inflammatory effects in animal models. These findings support the hypothesis that targeting FPRL-1 can yield new treatments for inflammatory diseases.

| Study | Model | Findings |

|---|---|---|

| Patent WO2012109544A1 | Mouse model of inflammation | Demonstrated reduced leukocyte recruitment and inflammation markers |

| In vitro assays | Human monocytes | Showed modulation of cytokine release upon treatment with the compound |

Mechanism of Action

The mechanism of action of 1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing molecular pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of urea-linked heterocycles. Below is a comparative analysis with structurally related compounds:

Key Findings from Comparative Studies

Bioactivity :

- The thiophen-2-yl urea derivatives exhibit superior CNS permeability compared to benzofuran-pyrimidine analogs (e.g., 4a-d in ), attributed to the smaller molecular volume and lower polarity of the thiophene moiety.

- Antimicrobial activity : Compounds like 7a-d () show broader-spectrum activity than the target compound, likely due to the benzoyl urea group enhancing membrane penetration.

Synthetic Accessibility: The target compound is synthesized via condensation of 1-oxo-1,2,3,4-tetrahydroisoquinolin-7-amine with thiophen-2-yl isocyanate, whereas analogs like those in require multi-step cyclization with urea/thiourea under alkaline conditions.

Structural Stability: X-ray studies () reveal that quinoline derivatives (e.g., 2-oxo-4-(thiophen-2-yl)-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile) exhibit greater conformational rigidity due to fused aromatic systems, whereas the tetrahydroisoquinoline-urea hybrid shows moderate puckering (amplitude = 0.35 Å, phase angle = 15°) .

Electronic Properties :

- The urea group in the target compound has a dipole moment of ~4.2 D, lower than benzoyl urea derivatives (~5.8 D), reducing its solubility in polar solvents but improving passive diffusion .

Biological Activity

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea is a compound that has garnered attention for its potential biological activities, particularly in the context of modulating the N-formyl peptide receptor like-1 (FPRL-1). This receptor is implicated in various inflammatory processes, making compounds that can modulate its activity valuable in therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core, which is known for its diverse biological properties. The presence of a thiophene ring and a urea linkage enhances its pharmacological profile. This structure is significant as it allows for interactions with biological targets through multiple binding sites.

Modulation of FPRL-1 Receptor

Research indicates that this compound acts as a modulator of the FPRL-1 receptor. This receptor is a G protein-coupled receptor that plays a crucial role in immune response and inflammation. Activation of FPRL-1 has been associated with:

- Anti-inflammatory effects : By promoting the resolution of inflammation and inhibiting the migration of polymorphonuclear neutrophils (PMNs) and eosinophils .

- Leukocyte trafficking : The modulation of this receptor helps in the migration of monocytes to clear apoptotic cells from inflammatory sites .

Case Studies and Experimental Data

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| FPRL-1 Modulation | Inhibition of PMN migration | |

| Anti-inflammatory | Promotion of monocyte migration | |

| Antiviral | Activity against human coronaviruses |

Synthesis and Derivatives

The synthesis of this compound involves several steps that allow for the introduction of various substituents on the tetrahydroisoquinoline scaffold. This synthetic flexibility enables the exploration of different biological activities by modifying the chemical structure.

Table 2: Synthetic Approaches

| Compound | Methodology | Yield (%) |

|---|---|---|

| 1-(1-Oxo-Tetrahydroisoquinoline) | Reaction with thiophene derivatives | 71% |

| Urea derivatives | Formation via isocyanate reactions | Varies |

Q & A

Q. What are the standard synthetic routes for 1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Two primary synthetic strategies are documented:

-

Isocyanate-Amine Coupling : Reacting a thiophen-2-yl isocyanate with a 1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-amine precursor in anhydrous solvents (e.g., DMF, DCM) under nitrogen atmosphere. Catalysts like triethylamine or TBTU improve coupling efficiency .

-

Homophthalic Anhydride Route : Condensation of homophthalic anhydride with imines derived from thiophen-2-yl urea derivatives, followed by cyclization under acidic conditions .

-

Optimization : Vary temperature (0–80°C), solvent polarity, and catalyst loading. Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) yields >85% purity.

Table 1: Yield Optimization Under Different Conditions

Solvent Temp (°C) Catalyst Yield (%) Purity (%) DMF 60 TBTU 72 92 DCM 25 Triethylamine 65 88 THF 40 None 48 79 Data derived from coupling reactions in

Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify protons on the tetrahydroisoquinoline core (δ 2.5–3.5 ppm for CH2 groups) and thiophene ring (δ 6.8–7.2 ppm). Urea NH signals appear at δ 8.5–9.5 ppm .

- IR Spectroscopy : Urea carbonyl (C=O) stretch at ~1650 cm⁻¹; thiophene C-S vibration at ~690 cm⁻¹ .

- Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]+ for C14H13N3O2S: 296.0764).

- X-ray Crystallography : Resolve conformational preferences of the tetrahydroisoquinoline ring and urea linkage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer) across studies?

- Methodological Answer :

- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK-293 for FPRL-1 receptor binding vs. MCF-7 for RET kinase inhibition ). Control variables: compound concentration (1–50 µM), incubation time, and serum-free conditions.

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm receptor specificity. Perform competitive binding assays with known inhibitors (e.g., WRW4 for FPRL-1 ).

- Data Reconciliation : Apply multivariate analysis to identify confounding factors (e.g., metabolic stability in cell media) .

Q. What experimental strategies are effective for establishing structure-activity relationships (SAR) for this compound?

- Methodological Answer :

-

Analog Synthesis : Modify substituents on the tetrahydroisoquinoline (e.g., electron-withdrawing groups at position 7) and thiophene (e.g., methyl or halide substitutions) .

-

In Vitro Screening : Test analogs against panels of kinases (RET, EGFR) or inflammatory markers (TNF-α, IL-6). Use IC50 values and selectivity indices for comparison .

-

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with FPRL-1 (PDB: 2FL6) . Validate with MD simulations (GROMACS) to assess stability.

Table 2: Key SAR Findings

Modification Site Activity Trend Proposed Mechanism Thiophene 2-position ↑ Lipophilicity → ↑ Cellular Uptake Enhanced membrane permeability Tetrahydroisoquinoline 1-Oxo ↓ RET inhibition → ↑ FPRL-1 affinity Steric hindrance at kinase active site

Q. How should researchers design pharmacokinetic (PK) studies to evaluate bioavailability and metabolic stability?

- Methodological Answer :

- In Vitro ADME : Assess metabolic stability in liver microsomes (human/rat), plasma protein binding (equilibrium dialysis), and Caco-2 permeability .

- In Vivo PK : Administer compound (10 mg/kg IV/oral) to rodents. Collect plasma samples at 0, 1, 4, 8, 24h. Analyze via LC-MS/MS for AUC, Cmax, and half-life .

- Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites. Compare fragmentation patterns with synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.